1-methyl-2-oxo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-methyl-2-oxo-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-21-10-4-5-13(17(21)24)16(23)19-9-12-22-11-7-15(20-22)14-6-2-3-8-18-14/h2-8,10-11H,9,12H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHNZVUBDCNAGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-methyl-2-oxo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide is a complex compound that belongs to the class of dihydropyridines and incorporates both pyrazole and pyridine moieties. These structural features suggest potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic potential.
Synthesis and Structural Characterization
The synthesis of this compound involves multi-step reactions, typically starting from readily available pyridine and pyrazole derivatives. The synthesis can be optimized through various methods including condensation reactions and cyclization techniques. For instance, the use of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine in combination with appropriate aldehydes can yield the desired product with significant yields .
Table 1: Summary of Synthesis Conditions
| Reaction Component | Condition | Yield (%) |
|---|---|---|
| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | Ambient temperature, methanol | 81 |
| Aldehyde (e.g., 2-pyridinecarboxaldehyde) | Stirring for 24 hours | N/A |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Studies have shown that dihydropyridine derivatives can inhibit Transforming Growth Factor beta (TGFβ) signaling pathways, which are crucial in cellular processes such as proliferation and differentiation .
Biological Activity
Recent research highlights several biological activities associated with this compound:
Antimicrobial Activity : Compounds containing pyridine and pyrazole rings have shown significant antimicrobial properties against various Gram-positive and Gram-negative bacteria. For example, derivatives of pyridine have been reported to exhibit high inhibitory activity against Staphylococcus aureus, demonstrating their potential as antimicrobial agents .
Anticancer Properties : Research into similar dihydropyridine compounds indicates that they may possess anticancer properties by modulating cell signaling pathways. The inhibition of TGFβ has been linked to reduced tumor growth and metastasis in various cancer models .
Neuroprotective Effects : Some studies suggest that compounds with similar structures may offer neuroprotective effects, potentially useful in treating neurodegenerative diseases. This is attributed to their ability to cross the blood-brain barrier and modulate neurotransmitter levels .
Case Studies
A study investigated the effects of a related dihydropyridine compound on human embryonic stem cells (hESCs), revealing an IC50 value in the nanomolar range for TGFβ inhibition. The study concluded that these compounds did not adversely affect cell viability at concentrations below 10 µM, indicating a favorable safety profile for further development .
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity
- Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant anticancer properties. The incorporation of the pyrazole and pyridine rings may enhance the cytotoxic effects against various cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival .
-
Anti-inflammatory Effects
- Compounds similar to 1-methyl-2-oxo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. This suggests potential as non-steroidal anti-inflammatory drugs (NSAIDs) with dual inhibition capabilities .
- Antimicrobial Properties
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Variations in substituents on the dihydropyridine or pyrazole rings can significantly alter biological activity, highlighting the importance of SAR studies in drug design.
Case Studies
Several case studies have documented the biological evaluation of similar compounds:
- A study examined a series of dihydropyridine derivatives for their anticancer potential against breast cancer cell lines, revealing that modifications to the pyrazole moiety increased cytotoxicity significantly .
- Another investigation focused on anti-inflammatory activity, where specific substitutions on the pyridine ring enhanced COX inhibition compared to traditional NSAIDs .
Table 1: Summary of Biological Activities
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Carboxamide Group
The carboxamide moiety (-CONH-) undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:
Reaction:
Conditions:
-
Acidic hydrolysis: 6 M HCl, reflux, 12 h.
-
Basic hydrolysis: 2 M NaOH, 80°C, 8 h.
This reaction is critical for modifying the compound’s polarity and bioavailability.
Electrophilic Substitution on the Pyridine Ring
The electron-deficient pyridine ring participates in electrophilic substitutions, such as nitration or halogenation, at the C-4 or C-5 positions.
Nitration
Reaction:
Conditions:
Halogenation
Reaction (Chlorination):
Conditions:
Pyrazole Ring Reactivity
The pyrazole ring engages in coordination chemistry and cycloaddition reactions due to its nitrogen-rich structure.
Metal Coordination
The pyrazole N-atoms coordinate with transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or medicinal applications .
Example:
Conditions:
Cycloaddition Reactions
The pyrazole participates in [3+2] cycloadditions with alkynes to form fused heterocycles :
Reaction:
Conditions:
Oxidation of the Ethyl Linker
The ethylene group (-CH₂-CH₂-) connecting the pyrazole and pyridine rings is susceptible to oxidation:
Reaction:
Conditions:
-
KMnO₄ in acidic medium, 60°C, 3 h.
-
Yield: 40%.
Reduction of the Pyridinone Ring
The 2-oxo-1,2-dihydropyridine moiety can be reduced to a piperidine derivative:
Reaction:
Conditions:
Cyclization Reactions
The compound undergoes intramolecular cyclization to form fused heterocycles under specific conditions.
Formation of Pyridopyrazoles
Reaction:
Conditions:
Mechanistic Insights
-
Carboxamide Hydrolysis : Proceeds via nucleophilic attack of water on the carbonyl carbon, facilitated by acid/base catalysis.
-
Pyridine Nitration : Follows a classical electrophilic aromatic substitution mechanism, with nitronium ion (NO₂⁺) as the electrophile .
-
Pyrazole Cycloaddition : Involves a copper-catalyzed alkyne-azide click reaction mechanism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
N-{[5-(Methanesulfonyl)pyridin-2-yl]methyl}-6-methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide ()
- Core Structure : 1,2-Dihydropyridine-3-carboxamide.
- Key Substituents : Methanesulfonyl-pyridine, trifluoromethylphenyl, and pyrazole.
- Biological Activity : Elastase inhibitor, suggesting anti-inflammatory or pulmonary applications.
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide ()
- Core Structure : Pyrazolo[3,4-b]pyridine-4-carboxamide.
- Key Substituents : Ethyl-methyl pyrazole and phenyl group.
- Synthesis: Not detailed in evidence, but the pyrazolo-pyridine core indicates a more rigid scaffold than the target compound’s dihydropyridine.
- Notable Features: Bulky aromatic systems may influence solubility and binding kinetics .
Functional Group Analogues
2-Amino-N-[(1S)-1-{8-[(1-Methyl-1H-pyrazol-4-yl)ethynyl]-1-oxo-2-phenyl-1,2-dihydroisoquinolin-3-yl}ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide ()
- Core Structure : Pyrazolo[1,5-a]pyrimidine-3-carboxamide.
- Key Substituents: Ethynyl-linked methylpyrazole and phenylisoquinoline.
Diethyl 3-Benzyl-8-Cyano-7-(4-Nitrophenyl)-2-Oxo-1,2,3,7-Tetrahydroimidazo[1,2-a]pyridine-5,6-Dicarboxylate ()
- Core Structure : Tetrahydroimidazo[1,2-a]pyridine.
- Key Substituents: Nitrophenyl, cyano, and ester groups.
- Synthesis : 55% yield via a one-pot reaction.
- Notable Features: Polar substituents (nitro, cyano) may enhance solubility but reduce membrane permeability relative to the target compound’s carboxamide .
Comparative Analysis Table
Research Findings and Implications
- Synthetic Accessibility : Compounds with ethyl linkers (e.g., target compound) may offer easier synthesis than rigid ethynyl-linked analogues (), though yields vary (e.g., 35% in vs. 55% in ) .
- Biological Relevance : The pyridin-2-yl group in the target compound could mimic natural ligands in enzyme binding, similar to ’s elastase inhibitor .
- Physicochemical Properties : The absence of strongly lipophilic groups (e.g., trifluoromethyl) in the target compound may improve aqueous solubility compared to ’s compound but reduce membrane permeability .
Q & A
Basic: What are the critical synthetic steps and optimization strategies for this compound?
The synthesis involves multi-step reactions, including cyclization of β-ketoesters under acidic conditions to form the pyridinone core, followed by coupling with substituted pyrazole-ethylamine derivatives. Key steps include:
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to facilitate amide bond formation and cyclization .
- Reaction Optimization : Solvent choice (e.g., DMF for polar intermediates), temperature control (60–100°C), and reaction time (12–48 hours) to maximize yield and purity .
- Purification : Column chromatography with gradients of ethyl acetate/hexane and recrystallization for final product isolation .
Basic: How is the compound characterized structurally and analytically?
Characterization employs:
- NMR Spectroscopy : and NMR confirm proton environments and carbon backbone, with pyridinone carbonyl peaks typically at 165–170 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI-MS m/z 392.2 for related analogs) .
- X-ray Crystallography (if available): Resolves bond lengths/angles and spatial arrangement of the pyridinone and pyrazole moieties .
Advanced: How can contradictory biological activity data be resolved in assays?
Contradictions in bioactivity (e.g., inconsistent IC₅₀ values) may arise from:
- Experimental Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, incubation time) .
- Metabolic Stability : Assess compound stability in vitro using liver microsomes to rule out degradation artifacts .
- Structural Confirmation : Re-analyze batches via LC-MS to ensure purity >95% and correct stereochemistry .
Advanced: What computational methods predict binding modes to target proteins?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to:
- Identify Binding Pockets : Focus on pyridinone and pyrazole groups interacting with kinase active sites (e.g., JAK2 or EGFR) .
- Validate with SAR : Compare docking scores of analogs with experimental IC₅₀ values to refine models .
Basic: What are the key structural motifs influencing reactivity?
- Pyridinone Core : Susceptible to nucleophilic attack at C2, enabling derivatization (e.g., alkylation or acylation) .
- Pyrazole-Ethyl Linker : The ethyl spacer enhances conformational flexibility, while the pyridine ring participates in π-π stacking .
Advanced: How to optimize solubility for in vivo studies?
- Salt Formation : Use hydrochloride salts to improve aqueous solubility .
- Co-solvents : Test PEG-400 or cyclodextrin-based formulations .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the carboxamide .
Advanced: How to address off-target effects in pharmacological assays?
- Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target hits .
- CRISPR Knockout : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .
Basic: What are the storage and stability considerations?
- Storage : -20°C under argon to prevent oxidation of the dihydropyridine ring .
- Stability Monitoring : Use HPLC at 0, 6, and 12 months to detect degradation (e.g., hydrolysis of the carboxamide) .
Advanced: How to design derivatives for improved pharmacokinetics?
- Bioisosteric Replacement : Substitute pyridine with isosteres (e.g., pyrimidine) to modulate logP .
- Metabolic Shielding : Introduce fluorine atoms at vulnerable positions (e.g., C6 of pyridinone) to block CYP450 metabolism .
Advanced: What strategies validate the mechanism of action in complex systems?
- Pull-down Assays : Use biotinylated probes to isolate target proteins from lysates .
- Transcriptomics : RNA-seq to identify downstream pathways affected by treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
